p-Nitrophenyl hexadecyl ether
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing p-Nitrophenyl hexadecyl ether is through the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of ether synthesis apply. Large-scale production would likely involve optimized versions of the Williamson ether synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl hexadecyl ether can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of p-Aminophenyl hexadecyl ether.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Nitrophenyl hexadecyl ether is used as a model compound in studies involving ether synthesis and reactivity .
Biology: It is utilized in biochemical assays to study enzyme activities, particularly those involving ether cleavage .
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations is ongoing .
Industry: The compound finds applications in the development of surfactants and emulsifiers due to its amphiphilic nature .
Mechanism of Action
Comparison with Similar Compounds
- p-Nitrophenyl octyl ether
- p-Nitrophenyl dodecyl ether
- p-Nitrophenyl tetradecyl ether
Comparison: p-Nitrophenyl hexadecyl ether is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs . This longer chain can influence its solubility, reactivity, and applications in various fields .
Properties
IUPAC Name |
1-hexadecoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBVESXNPYPANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333723 | |
Record name | p-Nitrophenyl hexadecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102703-33-3 | |
Record name | p-Nitrophenyl hexadecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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